2-Amino-4-guanidinobutanoic acid

Descripción general

Descripción

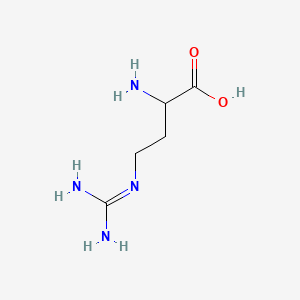

2-Amino-4-guanidinobutanoic acid is an organic compound with the molecular formula C5H12N4O2

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Amino-4-guanidinobutanoic acid can be synthesized through several chemical reactions. One common method involves the reaction of butanoic acid with guanidine under specific conditions to introduce the guanidino group at the 4-position. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors designed to handle the necessary reagents and conditions. The process is optimized to achieve high yield and purity, making it suitable for commercial applications.

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-4-guanidinobutanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the molecule.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Aplicaciones Científicas De Investigación

Biochemical Properties and Metabolism

4-Guanidinobutanoic acid is classified as a gamma-amino acid . It plays a role in various metabolic processes and is involved in the synthesis of other biologically active compounds. The compound is present in low concentrations in several eukaryotes, including humans, and has been identified in certain foods such as apples and plantains, suggesting potential dietary implications .

Research indicates that GBA has neuroactive properties, influencing neurotransmitter systems within the central nervous system. Its derivatives have been associated with various neurological functions:

- Neurotransmitter Modulation : GBA can affect the levels of neurotransmitters, potentially serving as a modulator in neurological conditions .

- Cognitive Function : Some studies suggest that guanidine derivatives can enhance cognitive functions by improving synaptic plasticity and neuronal health.

Case Study: GBA and Neurotransmitter Activity

A study demonstrated that GBA influences the expression of glucose transporter GLUT4, which is critical for neuronal energy metabolism. This was observed through reduced ATP levels leading to enhanced GLUT4 expression .

Pharmacological Applications

GBA has shown promise in pharmacological research due to its potential therapeutic effects:

- Antihyperglycemic Effects : Some studies indicate that GBA can lower blood sugar levels by enhancing insulin sensitivity .

- Potential as an Antimicrobial Agent : Research into guanidine derivatives has revealed antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

Table 2: Pharmacological Effects of GBA

| Effect | Mechanism | Reference |

|---|---|---|

| Antihyperglycemic | GLUT4 induction | |

| Antimicrobial | Inhibition of microbial growth |

Synthetic Applications

The synthesis of GBA is of interest for developing novel guanidine-based compounds. Techniques for synthesizing GBA involve using L-arginine as a precursor, which can be converted into GBA through enzymatic pathways found in certain microorganisms .

Case Study: Synthesis from L-Arginine

Research has shown that specific genes in Streptomyces violaceusniger facilitate the conversion of L-arginine to GBA, highlighting its potential for biotechnological applications in producing guanidine derivatives .

Future Directions and Research Opportunities

Given its diverse applications, further research on GBA could focus on:

- Clinical Trials : Investigating the therapeutic potential of GBA in metabolic disorders and neurodegenerative diseases.

- Mechanistic Studies : Understanding the precise biochemical pathways through which GBA exerts its effects on human physiology.

- Synthesis Optimization : Developing more efficient synthetic routes for producing GBA and its derivatives for pharmaceutical use.

Mecanismo De Acción

2-Amino-4-guanidinobutanoic acid is similar to other guanidino-containing compounds, such as L-arginine and L-ornithine. it has unique structural features that distinguish it from these compounds. The presence of the amino group at the 2-position and the guanidino group at the 4-position contribute to its distinct properties and applications.

Comparación Con Compuestos Similares

L-Arginine

L-Ornithine

4-Guanidinobutyric acid

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

2-Amino-4-guanidinobutanoic acid, commonly referred to as 4-guanidinobutyric acid (4-GB), is a naturally occurring amino acid derivative found in various organisms, including humans. It plays a significant role in metabolic processes and exhibits a range of biological activities, including potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and case studies.

4-Guanidinobutyric acid has the following chemical characteristics:

- Chemical Formula : C4H10N4O2

- Molecular Weight : Approximately 145.16 g/mol

- Structure : Characterized by the presence of a guanidine group attached to the fourth carbon of butanoic acid, making it a derivative of both an amino acid and a guanidine.

Anti-Gastritic Properties

Research indicates that 4-GB has protective effects against gastric lesions induced by hydrochloric acid and ethanol. In particular, it has shown efficacy in inhibiting the growth of Helicobacter pylori, a bacterium associated with gastric ulcers. This suggests its potential as an anti-gastritic agent, which could be beneficial for gastrointestinal health.

Antioxidant Activity

4-GB is noted for its antioxidant properties. It may influence gastric secretion dynamics and contribute to the overall antioxidant defense mechanisms within the body. This activity is crucial for maintaining cellular integrity and preventing oxidative stress-related damage.

Metabolic Role

As a metabolite linked to arginine metabolism, 4-GB plays a role in energy metabolism and may impact muscle function. It is synthesized through enzymatic reactions involving L-arginine and gamma-aminobutyric acid, catalyzed by glycine amidinotransferase .

Synthesis Pathways

The synthesis of 4-GB can occur through several pathways:

- Enzymatic Pathway : The reaction between L-arginine and gamma-aminobutyric acid under specific conditions facilitated by enzymes such as glycine amidinotransferase.

- Microbial Synthesis : Genes encoding the biosynthesis of 4-GB have been expressed in Escherichia coli, demonstrating its potential for biotechnological applications .

Study on Gastric Health

A study investigated the effects of 4-GB on gastric health by administering it to subjects with gastritis. The results indicated a significant reduction in gastric lesions and improved overall gastric function over a controlled period. The study highlighted 4-GB's potential as a therapeutic agent for managing gastritis-related conditions.

Metabolic Impact in Dialysis Patients

In another study focusing on patients undergoing hemodialysis, dietary interventions including 4-GB supplementation were evaluated for their impact on serum metabolomic profiles. The findings suggested that 4-GB supplementation led to favorable changes in amino acid and protein metabolite levels, indicating its role in metabolic regulation among patients with compromised kidney function .

Comparative Analysis of Related Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Guanidinoacetate | C3H7N3O2 | Precursor to creatine; involved in energy metabolism. |

| Arginine | C6H14N4O2 | Essential amino acid; involved in nitric oxide synthesis. |

| Gamma-Aminobutyric Acid | C4H9NO2 | Major inhibitory neurotransmitter in the central nervous system. |

| Creatine | C4H9N3O2 | Important for energy storage in muscle cells; derived from arginine. |

This table illustrates how 4-GB is distinct from other compounds due to its specific role as a metabolite linked to both arginine metabolism and gastrointestinal health.

Propiedades

IUPAC Name |

2-amino-4-(diaminomethylideneamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O2/c6-3(4(10)11)1-2-9-5(7)8/h3H,1-2,6H2,(H,10,11)(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPQOXNWLSRZKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C(N)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952214 | |

| Record name | 2-Amino-4-carbamimidamidobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2978-24-7 | |

| Record name | Norarginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002978247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-carbamimidamidobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.